molecular formula C29H27ClN4O3S B2999544 2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 892386-58-2

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2999544
CAS RN: 892386-58-2
M. Wt: 547.07
InChI Key: JWVWHKVUAHAGMR-UHFFFAOYSA-N
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Description

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H27ClN4O3S and its molecular weight is 547.07. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of new derivatives in the realm of heterocyclic chemistry, including compounds related to 2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide. These compounds are obtained through reactions involving activated nitriles and have potential applications in various fields, such as medicinal chemistry and material science (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthesis in Fatty Acids

Another study demonstrates the use of acryloylphenylstearamide as a starting material for synthesizing various compounds, including those structurally related to the query compound. These synthesized compounds also exhibit physiochemical properties like surface and interfacial tension, cloud point, and emulsion stability, highlighting their potential in applications like surfactant production (Abdelmajeid, Amine, & Hassan, 2018).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of compounds structurally related to the query compound have been explored. Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, exhibit significant activity against bacterial or fungal strains, and some show higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antinociceptive and Anti-inflammatory Properties

Compounds related to the query chemical have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Such compounds could potentially be used in the development of new medications for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O3S/c1-16(2)18-8-10-20(11-9-18)32-25(36)15-38-29-23-12-22-19(14-35)13-31-17(3)26(22)37-28(23)33-27(34-29)21-6-4-5-7-24(21)30/h4-11,13,16,35H,12,14-15H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVWHKVUAHAGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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